N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17873750
InChI: InChI=1S/C9H13FN2O2S/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3
SMILES:
Molecular Formula: C9H13FN2O2S
Molecular Weight: 232.28 g/mol

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide

CAS No.:

Cat. No.: VC17873750

Molecular Formula: C9H13FN2O2S

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-2-fluoro-5-methylbenzene-1-sulfonamide -

Specification

Molecular Formula C9H13FN2O2S
Molecular Weight 232.28 g/mol
IUPAC Name N-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide
Standard InChI InChI=1S/C9H13FN2O2S/c1-7-2-3-8(10)9(6-7)15(13,14)12-5-4-11/h2-3,6,12H,4-5,11H2,1H3
Standard InChI Key LLHFNRFLXBXVSK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)F)S(=O)(=O)NCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2-fluoro-5-methylbenzene ring connected to a sulfonamide group (SO2NH-SO_2NH) and an aminoethyl moiety (CH2CH2NH2-CH_2CH_2NH_2). The fluorine atom at the ortho position and the methyl group at the para position introduce steric and electronic modifications that influence reactivity and binding affinity . The hydrochloride salt form enhances solubility in polar solvents, a critical factor for in vitro studies .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Molecular Formula (Base)C9H12FN2O2SC_9H_{12}FN_2O_2S
Molecular Weight (Base)252.28 g/mol
Molecular Formula (Hydrochloride)C9H14ClFN2O2SC_9H_{14}ClFN_2O_2S
Molecular Weight (Hydrochloride)268.74 g/mol
IUPAC NameN-(2-aminoethyl)-2-fluoro-5-methylbenzenesulfonamide
SMILES NotationCC1=CC(=C(C=C1)F)S(=O)(=O)NCCN

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy confirm the structure. The 1H^1H NMR spectrum (400 MHz, CDCl3_3) shows aromatic protons at δ 7.77–7.75 ppm (2H) and δ 7.33–7.30 ppm (2H), while the aminoethyl chain resonates at δ 2.96–2.79 ppm . IR peaks at 3371 cm1^{-1} (N-H stretch) and 1365 cm1^{-1} (S=O symmetric stretch) align with sulfonamide functional groups .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a two-step protocol:

  • Sulfonylation: Reacting 2-fluoro-5-methylbenzenesulfonyl chloride with ethylenediamine in dichloromethane (DCM) under basic conditions .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Reaction Scheme:

2-Fluoro-5-methylbenzenesulfonyl chloride+EthylenediamineDCM,BaseN-(2-Aminoethyl)-2-fluoro-5-methylbenzenesulfonamideHClHydrochloride salt\text{2-Fluoro-5-methylbenzenesulfonyl chloride} + \text{Ethylenediamine} \xrightarrow{DCM, \text{Base}} \text{N-(2-Aminoethyl)-2-fluoro-5-methylbenzenesulfonamide} \xrightarrow{HCl} \text{Hydrochloride salt}

Optimization and Yield

Key parameters include stoichiometric control of ethylenediamine and reaction temperature (0–25°C). The use of triethylamine as a base minimizes side reactions, achieving yields of 70–85% . Purification via column chromatography (20% NH3_3/MeOH in DCM) ensures high purity .

Biological Activity and Mechanistic Insights

Antibacterial Properties

Sulfonamides historically target dihydropteroate synthase (DHPS) in bacteria. Although this compound’s antibacterial efficacy remains untested, its electronic profile aligns with DHPS inhibitors like sulfanilamide .

Comparative Analysis with Related Sulfonamides

Table 2: Structural and Functional Comparison of Sulfonamide Derivatives

CompoundStructural FeaturesPrimary ApplicationKey Differentiator
Target Compound2-Fluoro-5-methyl, aminoethyl chainResearch (enzyme inhibition)Fluorine substitution
SulfanilamideUnsubstituted benzene, sulfonamideAntibacterialBroad-spectrum activity
AcetazolamideThiadiazole ring, sulfonamideGlaucoma, altitude sicknessCarbonic anhydrase specificity
FurosemideChlorine, furfuryl groupDiureticLoop diuretic mechanism

The target compound’s fluorine and aminoethyl groups distinguish it from classical sulfonamides, potentially offering unique pharmacokinetic profiles .

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